molecular formula C16H11F3N2O3S B1386696 (2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1024871-96-2

(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B1386696
CAS No.: 1024871-96-2
M. Wt: 368.3 g/mol
InChI Key: HPJVGPLLWPJEMV-CCEZHUSRSA-N
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Description

(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic small molecule that shares a key sulfonamide-hydroxamide pharmacophore with a class of compounds known as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a critical role in epigenetic regulation by modifying chromatin structure and controlling gene expression. Inhibition of HDAC activity leads to an accumulation of acetylated histones and non-histone proteins, which can result in the altered expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis . In research settings, compounds of this structural class are investigated for their potent growth inhibitory and pro-apoptotic activities in various transformed cells, providing valuable tools for exploring the pathways of cell death and cell cycle arrest in malignancies . The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity, making this agent a candidate for structure-activity relationship (SAR) studies aimed at developing novel anti-proliferative therapies. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-hydroxy-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)11-5-4-6-12(9-11)21-15(22)14(10-20)25(23,24)13-7-2-1-3-8-13/h1-9,21-22H/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJVGPLLWPJEMV-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC(=C2)C(F)(F)F)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC(=C2)C(F)(F)F)/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-5-(trifluoromethyl)benzoate Derivatives

  • Starting from methyl 3-amino-5-(trifluoromethyl)benzoate, reduction with lithium aluminium hydride in tetrahydrofuran at 0–20 °C for 1 hour yields (3-amino-5-trifluoromethylphenyl)methanol with a 92% yield after purification by silica gel chromatography. The reaction is quenched by water addition and extraction with ethyl acetate, followed by drying and concentration under reduced pressure.
Step Reagents/Conditions Yield Notes
Reduction Lithium aluminium hydride in THF, 0–20 °C, 1 h 92% Cooling on ice, purification by chromatography

Alkylation and Esterification

  • Alkylation of methyl 3-amino-5-(trifluoromethyl)benzoate with iodoethane in the presence of potassium carbonate in N,N-dimethylformamide at 65 °C for 14 hours affords alkylated intermediates, purified by column chromatography.
Step Reagents/Conditions Yield Notes
Alkylation Iodoethane, K2CO3, DMF, 65 °C, 14 h - Filtration, extraction, chromatography

Formation of Benzenesulfonyl Intermediate

  • Sulfonylation reactions involving benzenesulfonyl chloride or analogous sulfonylating agents are employed to introduce the benzenesulfonyl group onto appropriate aromatic or aliphatic precursors under controlled conditions, often in polar aprotic solvents such as acetonitrile or N-methylpyrrolidinone (NMP) with catalytic amounts of toluene-4-sulfonic acid.

  • Microwave-assisted heating at 150–180 °C for 10 minutes has been reported to efficiently promote sulfonylation and cyclization steps, yielding sulfonylated intermediates in 34–47% yields after purification by silica gel chromatography.

Step Reagents/Conditions Yield Notes
Sulfonylation Toluene-4-sulfonic acid (cat.), NMP, 150–180 °C, 10 min microwave 34–47% Microwave irradiation, purification by chromatography

Construction of 3-Hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile Backbone

  • The prop-2-enenitrile moiety with hydroxy and amino substituents can be synthesized via condensation reactions involving aldehydes, amines, and cyanide sources or nitrile-containing precursors.

  • The amino group from the trifluoromethylphenyl amine is introduced by nucleophilic substitution or addition to activated double bonds or carbonyl groups.

  • Hydroxylation at the 3-position is typically achieved by controlled oxidation or addition reactions, ensuring stereochemical control to maintain the (2E) configuration of the alkene.

Final Coupling and Purification

  • The final step involves coupling the benzenesulfonyl intermediate with the hydroxyamino prop-2-enenitrile moiety, often under mild heating and catalytic conditions to form the desired this compound.

  • Purification is achieved by silica gel column chromatography using hexane/ethyl acetate or iso-hexane/ethyl acetate solvent systems, with yields dependent on reaction scale and conditions.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Yield Range Notes
1 Reduction Lithium aluminium hydride, THF, 0–20 °C, 1 h ~92% Produces trifluoromethylphenyl methanol derivative
2 Alkylation Iodoethane, K2CO3, DMF, 65 °C, 14 h Variable Alkylation of amino benzoate
3 Sulfonylation Toluene-4-sulfonic acid (cat.), NMP, microwave, 150–180 °C, 10 min 34–47% Microwave-assisted sulfonylation
4 Condensation/Oxidation Various aldehydes/amines/nitrile sources, controlled conditions - Formation of hydroxyamino prop-2-enenitrile backbone
5 Coupling Mild heating, catalytic conditions Variable Final assembly of target compound

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times for sulfonylation and cyclization steps compared to conventional heating, improving throughput and sometimes yield.

  • Use of polar aprotic solvents such as NMP and acetonitrile facilitates sulfonylation and condensation reactions by enhancing solubility and reaction rates.

  • Lithium aluminium hydride remains the reagent of choice for selective reduction of ester to alcohol functionalities in trifluoromethyl-substituted aromatic compounds, providing high yields and clean products.

  • Purification by silica gel chromatography with solvent gradients (hexane/ethyl acetate or iso-hexane/ethyl acetate) is critical to isolate the pure target compound, as intermediates and side products often have similar polarity.

  • Reaction scale and reagent stoichiometry require optimization to balance yield and purity, especially in the final coupling step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

(a) Electron-Withdrawing vs. Electron-Donating Groups
  • (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile (CAS 338403-12-6): Replaces benzenesulfonyl with 4-chlorophenyl and substitutes the trifluoromethyl group with a 2-chlorophenylamino group. Dual chloro substituents increase lipophilicity (logP predicted: ~3.8) but reduce hydrogen-bonding capacity compared to the hydroxy group in the target compound. Higher density (1.345 g/cm³) and boiling point (430.6°C) suggest stronger intermolecular van der Waals forces .
  • (2E)-3-(Dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile (CAS 96232-39-2): Replaces benzenesulfonyl with a dimethylamino group (electron-donating) and substitutes the hydroxy group with a benzoyl moiety. The dimethylamino group increases basicity (pKa ~8–10), contrasting with the acidic hydroxy group (pKa ~10–12) in the target compound. Reduced thermal stability due to the absence of sulfonyl groups .
(b) Heterocyclic Modifications
  • 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1): Substitutes benzenesulfonyl with a benzodiazolyl group. Molecular weight (328.3 g/mol) is lower than the target compound, suggesting reduced steric hindrance .
  • (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile (CAS 5622-96-8): Thiazol and nitro groups introduce strong electron-withdrawing effects. The nitro group increases acidity (pKa ~1–3) compared to the hydroxy group, altering solubility in aqueous media. Higher molecular weight (408.43 g/mol) may reduce bioavailability .

Functional Group Impact on Physicochemical Properties

Compound (CAS) Key Substituents Molecular Weight (g/mol) Predicted logP Notable Properties
Target Compound Benzenesulfonyl, hydroxy, CF₃-phenylamino ~370–390* ~2.5–3.5 High hydrogen-bonding capacity, moderate lipophilicity
338403-12-6 4-Chlorophenyl, 2-chlorophenylamino 289.16 ~3.8 High density (1.345 g/cm³), low polarity
96232-39-2 Dimethylamino, benzoyl 268.23 ~2.0 Basic (pKa ~8–10), lower thermal stability
244167-61-1 Benzodiazolyl, CF₃-phenylamino 328.30 ~3.0 Enhanced π-π stacking, moderate solubility
5622-96-8 Thiazol, nitro 408.43 ~1.5–2.0 High acidity, poor aqueous solubility

*Estimated based on structural analogs.

Hydrogen Bonding and Crystallinity

The hydroxy group in the target compound facilitates hydrogen bonding, as seen in patterns described by Bernstein et al. . In contrast, compounds lacking hydroxy groups (e.g., 338403-12-6) rely on weaker halogen bonds or van der Waals interactions, leading to lower melting points .

Biological Activity

The compound (2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14F3N2O3SC_{16}H_{14}F_3N_2O_3S. Its structure features a benzenesulfonyl group, a hydroxyl group, and a trifluoromethyl-substituted phenyl ring, which contribute to its biological properties.

Enzyme Inhibition

Research indicates that compounds similar to This compound may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. For instance, derivatives of similar structures have shown moderate inhibition against these enzymes with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE, suggesting that structural modifications can enhance selectivity and potency against these targets .

Biological Activity Data

Activity IC50 (μmol/L) Target
AChE Inhibition18.2 - 196.6Acetylcholinesterase
BuChE Inhibition9.2 - 196.2Butyrylcholinesterase

Case Studies

  • In Vitro Studies : A study evaluating the biological activity of various derivatives found that specific substitutions on the phenolic hydroxyl group significantly influenced enzyme inhibition profiles. The most promising derivatives demonstrated enhanced lipophilicity and CNS drug-like properties, indicating their potential for treating neurodegenerative diseases .
  • Therapeutic Potential : Another investigation into structurally related compounds highlighted their ability to modulate cholinergic neurotransmission, which is crucial in treating conditions such as Alzheimer's disease. The findings suggest that compounds like This compound could serve as lead compounds in developing new therapeutic agents .

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : DMF enhances nucleophilicity of the sulfonyl group, while acetic acid stabilizes intermediates during oxidation .
  • Catalysts : Bases like K₂CO₃ improve coupling efficiency by deprotonating the nitrile moiety .

Advanced Question: How can reaction conditions be tailored to minimize by-products during the synthesis of this compound?

Methodological Answer :
By-product formation (e.g., Z-isomer or over-oxidized derivatives) can be mitigated by:

  • Temperature Control : Maintain strict reflux temperatures (80–100°C) to favor E-configuration stereoselectivity .
  • Stoichiometry : Use a 1.2:1 molar ratio of 3-(trifluoromethyl)phenylamine to benzenesulfonyl precursor to avoid unreacted starting material .
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the hydroxyl group .
  • Real-Time Monitoring : Employ TLC or in-situ IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • Hydroxyl Proton : A broad singlet at δ 5.2–5.8 ppm (exchangeable with D₂O) .
    • Trifluoromethyl Group : A singlet at δ 120–125 ppm in ¹³C NMR (split into a quartet in ¹⁹F NMR) .
    • C≡N Stretch : A sharp peak at ~2200–2250 cm⁻¹ in FT-IR .
  • X-Ray Crystallography : Resolves E-configuration and hydrogen-bonding interactions between the hydroxyl and amino groups .

Q. Table 1: Representative NMR Data

Proton/Groupδ (ppm)Multiplicity
Benzenesulfonyl H7.5–8.2Multiplet
Trifluoromethyl C125Singlet
Hydroxyl H5.6Broad

Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?

Methodological Answer :
The electron-withdrawing trifluoromethyl group:

  • Activates the Aromatic Ring : Directs electrophilic substitution to the meta position via inductive effects, enabling regioselective functionalization .
  • Enhances Stability : Reduces degradation under acidic conditions by stabilizing the adjacent amino group .
  • Reaction Example : Nitration with HNO₃/H₂SO₄ at 0°C yields a meta-nitro derivative, confirmed by HPLC-MS .

Basic Question: What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer :
Analogous compounds with sulfonyl and trifluoromethyl groups exhibit:

  • Kinase Inhibition : Competitive binding to ATP pockets in tyrosine kinases (e.g., EGFR) due to hydrogen bonding with the hydroxyl and amino groups .
  • Anti-Inflammatory Activity : Suppression of COX-2 via π-π stacking with the benzenesulfonyl moiety .
    Validation Methods :
  • In Vitro Assays : Use MTT cytotoxicity testing on cancer cell lines (e.g., HeLa) with IC₅₀ dose-response curves .
  • Docking Simulations : AutoDock Vina to predict binding affinity to target proteins (e.g., PDB: 1M17) .

Advanced Question: How can computational chemistry predict the compound’s electronic properties and guide drug design?

Q. Methodological Answer :

  • HOMO-LUMO Analysis : DFT calculations (B3LYP/6-31G*) reveal electron density distribution, indicating nucleophilic (hydroxyl) and electrophilic (nitrile) sites .
  • Solubility Prediction : COSMO-RS simulations estimate logP values to optimize bioavailability .
    Example : A HOMO-LUMO gap of 4.2 eV suggests moderate reactivity, suitable for stable drug candidates .

Advanced Question: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects)?

Q. Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing anomalous NOE signals .
  • Isotopic Labeling : Replace the hydroxyl proton with deuterium to confirm hydrogen-bonding networks .
  • Cross-Validation : Compare XRD bond lengths with DFT-optimized geometries to confirm stereochemistry .

Basic Question: What factors influence the compound’s stability during storage and handling?

Q. Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the nitrile group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl moiety .
  • pH Stability : Stable in pH 5–7 buffers; degradation accelerates in alkaline conditions (pH >9) .

Advanced Question: What mechanistic insights explain the compound’s participation in cycloaddition reactions?

Methodological Answer :
The α,β-unsaturated nitrile acts as a dienophile in Diels-Alder reactions:

  • Electron-Deficient Alkene : The sulfonyl and nitrile groups withdraw electrons, enhancing reactivity with dienes (e.g., cyclopentadiene) at 60°C .
  • Regioselectivity : Endo preference due to secondary orbital interactions between the trifluoromethyl group and diene .

Basic Question: What purification strategies are recommended for isolating this compound from complex reaction mixtures?

Q. Methodological Answer :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate (70:30) gradient; Rf = 0.4–0.5 .
  • Recrystallization : Dissolve in hot ethanol (60°C), then cool to 4°C for crystal formation (yield: 70–85%) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for >99% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2E)-2-(benzenesulfonyl)-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

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